1-Methyl-3-(trifluoromethyl)-1H-pyrazole

概要

説明

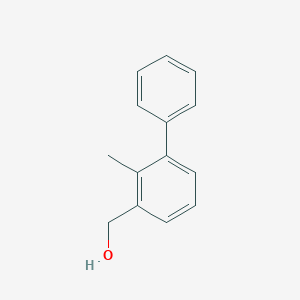

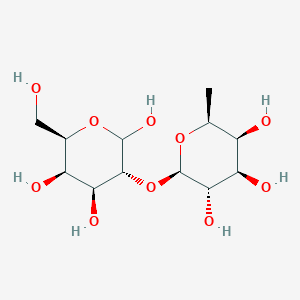

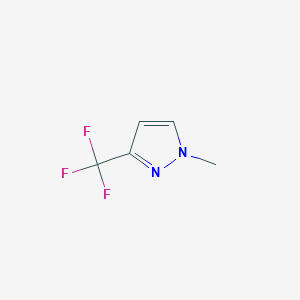

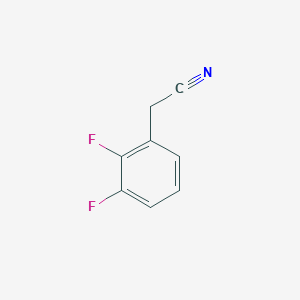

1-Methyl-3-(trifluoromethyl)-1H-pyrazole is a compound that belongs to the pyrazole class, characterized by a 5-membered ring containing two nitrogen atoms opposite each other. The trifluoromethyl group attached to the pyrazole ring significantly influences the compound's electronic properties and reactivity, making it a valuable moiety in various chemical applications, including medicinal chemistry and agrochemistry.

Synthesis Analysis

The synthesis of pyrazole derivatives, including those with trifluoromethyl groups, often involves the cyclization of hydrazines with 1,3-dicarbonyl compounds or their equivalents. For instance, the synthesis of 3,5-bis(trifluoromethyl)-1H-pyrazole starts from corresponding β-diketones, which are cyclized to form the pyrazole ring . Similarly, the synthesis of 3-substituted 5-hydroxy-5-trifluoro[chloro]methyl-4,5-dihydropyrazoles involves a cyclocondensation reaction of trifluoro[chloro]-substituted alkenones with isoniazid . These methods highlight the versatility of pyrazole synthesis, allowing for the introduction of various substituents, including the trifluoromethyl group.

Molecular Structure Analysis

The molecular structure of pyrazole derivatives can be elucidated using techniques such as X-ray diffraction, NMR spectroscopy, and computational methods. For example, the X-ray molecular structure of 3,5-bis(trifluoromethyl)pyrazole reveals that it forms tetramers through N–H···N hydrogen bonds in the solid state . The molecular geometry of pyrazole derivatives has also been optimized using computational methods, providing insights into their conformational flexibility and electronic properties .

Chemical Reactions Analysis

Pyrazole derivatives participate in various chemical reactions, leveraging their unique reactivity profile. For instance, the Vilsmeier–Haack reaction has been used to synthesize 1,2,3-triazolyl pyrazole derivatives, demonstrating the pyrazole ring's ability to engage in further functionalization . Additionally, the transformation of a carboxylic group in a pyrazole core into a trifluoromethyl group by sulfur tetrafluoride has been reported, showcasing the synthetic versatility of pyrazole derivatives .

Physical and Chemical Properties Analysis

The physical and chemical properties of pyrazole derivatives are influenced by their molecular structure. The presence of the trifluoromethyl group can enhance the compound's lipophilicity and electronic characteristics, which are crucial for biological activity. For example, some pyrazole derivatives have shown significant antifungal and antimycobacterial activities, attributed to their ability to inhibit specific enzymes or interfere with mycolic acid biosynthesis . The thermal properties of synthesized pyrazoles have also been characterized, indicating their stability and potential for various applications .

科学的研究の応用

Application in Lithium-Ion Battery Electrolytes

A study by von Aspern et al. (2020) synthesized a methylated pyrazole derivative, including 1-methyl-3,5-bis(trifluoromethyl)-1H-pyrazole, for high voltage application in lithium-ion batteries (LIBs). This compound was compared to 3,5-bis(trifluoromethyl)-1H-pyrazole in terms of reactivity and performance. The study found that substitution of a hydrogen atom by a methyl-group at the nitrogen atom resulted in improved cycling performance of NMC111||graphite cell batteries. This suggests the potential of such derivatives in enhancing the performance of high voltage LIBs (von Aspern et al., 2020).

Synthesis and Antimicrobial Applications

Manjunatha Bhat et al. (2016) focused on the synthesis of new 1,2,3-triazolyl pyrazole derivatives with potential as antimicrobial agents. This included derivatives of 1-methyl-3-(trifluoromethyl)-1H-pyrazole. The synthesized compounds showed broad-spectrum antimicrobial activities and moderate to good anti-oxidant activities. The study indicates the application of these compounds in the development of new antimicrobial agents (Bhat et al., 2016).

Organic Light Emitting Diodes (OLEDs) Application

Huang et al. (2013) synthesized Pt(II) complexes with derivatives of 1-methyl-3-(trifluoromethyl)-1H-pyrazole for use in organic light emitting diodes (OLEDs). These complexes exhibited significant mechanoluminescence and concentration-dependent photoluminescence, suggesting their potential in high-efficiency OLED applications (Huang et al., 2013).

Antimycobacterial Activity

Silva et al. (2008) synthesized a series of compounds including 3-substituted 5-hydroxy-5-trifluoro[chloro]methyl-1H-1-isonicotinoyl-4,5-dihydropyrazoles, using 1-methyl-3-(trifluoromethyl)-1H-pyrazole as a starting material. These compounds exhibited significant antimycobacterial activity against both susceptible and INH-resistant strains of Mycobacterium tuberculosis, highlighting their potential in developing new antimycobacterial agents (Silva et al., 2008).

Safety And Hazards

将来の方向性

特性

IUPAC Name |

1-methyl-3-(trifluoromethyl)pyrazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H5F3N2/c1-10-3-2-4(9-10)5(6,7)8/h2-3H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MQSLINQSJFALSP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=CC(=N1)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H5F3N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20381661 | |

| Record name | 1-Methyl-3-(trifluoromethyl)-1H-pyrazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20381661 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

150.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-Methyl-3-(trifluoromethyl)-1H-pyrazole | |

CAS RN |

154471-65-5 | |

| Record name | 1-Methyl-3-(trifluoromethyl)-1H-pyrazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20381661 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-(1H-imidazo[4,5-c]pyridin-4-yl)ethanone](/img/structure/B137457.png)

![N-[1-[(2-amino-2-oxoethyl)amino]-6-[[5-(dimethylamino)naphthalen-1-yl]sulfonylamino]-1-oxohexan-2-yl]-1-[7-(2-amino-2-oxoethyl)-10-(3-amino-3-oxopropyl)-13-benzyl-16-[(4-hydroxyphenyl)methyl]-6,9,12,15,18-pentaoxo-1,2-dithia-5,8,11,14,17-pentazacycloicosane-4-carbonyl]pyrrolidine-2-carboxamide](/img/structure/B137469.png)